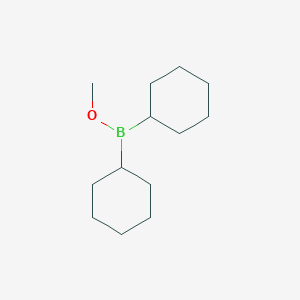

Methyl dicyclohexylborinate

Description

Properties

CAS No. |

32705-46-7 |

|---|---|

Molecular Formula |

C13H25BO |

Molecular Weight |

208.15 g/mol |

IUPAC Name |

dicyclohexyl(methoxy)borane |

InChI |

InChI=1S/C13H25BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |

InChI Key |

PTLDWMOYTRJNMF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)OC |

Origin of Product |

United States |

Historical Context of Borinic Esters in Asymmetric Synthesis

The development of borinic esters as tools for asymmetric synthesis is a direct extension of the pioneering work in organoborane chemistry. The journey to harness the synthetic potential of these compounds has been a multi-decade endeavor, fundamentally changing the landscape of stereoselective synthesis.

Non-racemic chiral boronic esters are now recognized as immensely valuable building blocks in modern organic synthesis. hud.ac.ukbris.ac.ukresearchgate.net Their air and moisture stability, combined with their capacity for stereospecific transformation into a wide array of functional groups—including amines, halides, arenes, and alkynes—has made them a critical target for asymmetric synthesis. hud.ac.ukbris.ac.uk The efforts to synthesize these esters stereoselectively span over five decades, built upon the foundational hydroboration methods developed by Herbert C. Brown and evolving to the current state-of-the-art techniques. hud.ac.uk

The historical significance of borinic esters is deeply rooted in their role in creating chiral molecules. The Matteson homologation of boronic esters, for instance, is a venerable method that leverages 1,2-metalate rearrangements for stereocontrolled iterative sequences, allowing for the sequential installation of multiple stereocenters. researchgate.net This chemistry is highly diastereoselective, with ratios often exceeding 100:1, and is compatible with a wide variety of functional groups. researchgate.net The ability to control the three-dimensional arrangement of atoms is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be dependent on its specific stereoisomer. nih.gov The evolution of borinic ester chemistry represents a major advancement in providing general and practical approaches to chiral synthesis. iupac.org

Significance of Methyl Dicyclohexylborinate As a Key Synthetic Intermediate and Reagent

Established Synthetic Routes to Dicyclohexylborinic Acid Derivatives

The synthesis of dicyclohexylborinic acid derivatives, including the methyl ester, is achieved through several reliable methods. These routes typically involve the formation of boron-carbon bonds using organometallic reagents or the modification of existing borane (B79455) compounds.

A primary and direct method for preparing this compound involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a methoxyboron dihalide. This reaction proceeds via a transmetallation or ligand-exchange mechanism, where the cyclohexyl groups from the organomagnesium compound displace the halide ligands on the boron center. This approach provides a straightforward entry to the desired borinic ester.

Another established route involves the hydroboration of an appropriate olefin with a monohaloborane, followed by reaction with an alcohol. However, for dicyclohexyl derivatives, the use of pre-formed dicyclohexylborane (B74569) or its derivatives is more common. For instance, related compounds like dicyclohexyl(trifluoromethanesulfonyloxy)borane (B114224) are synthesized from dicyclohexylborane and trifluoromethanesulfonic anhydride (B1165640) in an inert atmosphere to prevent hydrolysis. The resulting dicyclohexylboron triflate is a potent Lewis acid and a versatile intermediate for further transformations.

The table below summarizes key synthetic routes for dicyclohexylborinic acid derivatives.

Table 1: Synthetic Routes for Dicyclohexylborinic Acid Derivatives| Product | Starting Materials | Reagents/Conditions | Reaction Type |

|---|---|---|---|

| This compound | Cyclohexylmagnesium halide, Methoxyboron dihalide | Inert atmosphere | Transmetallation / Ligand Exchange |

Precursor Chemistry and Formation Principles of this compound

In chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. reagent.co.ukwikipedia.org It serves as the foundational building block from which more complex structures are derived. For the synthesis of this compound, the key precursors are a source of cyclohexyl nucleophiles and a boron electrophile containing the methoxy (B1213986) group.

The most common precursors are:

Cyclohexyl Grignard Reagents (e.g., Cyclohexylmagnesium bromide): This organometallic compound acts as the source of the cyclohexyl anions.

Methoxyboron Dihalides (e.g., Dichloromethoxyborane): This serves as the electrophilic boron center, already containing the target methoxy group.

The formation principle is based on the nucleophilic substitution at the boron center. The electron-deficient boron atom of the methoxyboron dihalide readily accepts the electron-rich cyclohexyl groups from the Grignard reagent. The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent the premature hydrolysis of the reagents and products. Two equivalents of the Grignard reagent are required to displace both halide atoms, leading to the formation of the dialkylated borinic ester, this compound.

Chemical Derivatization and Functionalization Strategies of Borinate Structures

Borinate esters like this compound are not merely synthetic targets but also versatile intermediates that can be chemically modified. These derivatization and functionalization strategies enhance their utility, aid in purification, or set the stage for subsequent complex transformations.

One significant derivatization strategy involves the formation of stable, crystalline chelates. This compound reacts with amino alcohols, such as 2-pyrrolidinemethanol, to form bicyclic chelates with a strong intramolecular N-B coordination bond. acs.orgresearchgate.net This process is highly effective for the purification of borinic esters and for upgrading the optical purity of chiral variants. acs.org

General functionalization techniques applicable to borinate esters include acylation, silylation, and alkylation. borates.todayborates.today These reactions typically target the boron-oxygen bond or utilize the Lewis acidic nature of the boron center to activate other molecules.

Furthermore, dicyclohexylborinates are pivotal in stereoselective synthesis. For example, they can be converted into (E)-enol dicyclohexylborinates, which then participate in highly diastereoselective aldol reactions to form complex polyketide structures. pitt.edu In other applications, the dicyclohexylborinate group can be oxidized under specific conditions, such as with sodium perborate, to yield a diol, demonstrating its use as a temporary protecting or directing group that can be converted into a hydroxyl functionality. nih.gov

The table below outlines common derivatization and functionalization strategies for borinate structures.

Table 2: Derivatization and Functionalization of Borinate Structures| Strategy | Reagent(s) | Purpose/Outcome |

|---|---|---|

| Chelation | Amino alcohols (e.g., 2-pyrrolidinemethanol) | Purification, Upgrading optical purity acs.orgresearchgate.net |

| Aldol Reaction | Ketones, Lewis base | Formation of (E)-enol borinates for stereoselective C-C bond formation pitt.edu |

| Oxidation | Sodium perborate, Water | Conversion of the borinate to a hydroxyl group nih.gov |

| Acylation | Acylating agents | Introduction of an acyl group borates.today |

Mechanistic Elucidation of Reactions Mediated by Methyl Dicyclohexylborinate

Enolate Generation and Stereochemical Control in Boron-Mediated Aldol (B89426) Reactions

The boron-mediated aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. cam.ac.ukbham.ac.uk Dicyclohexylboron compounds, precursors to methyl dicyclohexylborinate, are significant reagents in this field, enabling precise control over the stereochemical outcome of the reaction. nih.govtcichemicals.com

The initial and critical step in a boron-mediated aldol reaction is the quantitative and regioselective generation of a boron enolate from a carbonyl precursor, such as a ketone or an ester. bham.ac.ukmasterorganicchemistry.comlibretexts.org Unlike reactions using weaker bases where enolate concentration is low, the use of boron triflates or borinates with a tertiary amine base ensures the nearly complete conversion of the carbonyl compound to its corresponding boron enolate. tcichemicals.comlibretexts.org This process involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which increases the acidity of the α-protons. wiley-vch.de Subsequent deprotonation by a hindered amine, such as triethylamine (B128534) or diisopropylethylamine, generates the boron enolate with a defined geometry (E or Z). nih.govwikipedia.org

The geometry of the resulting enolate is crucial for the stereochemical outcome of the subsequent aldol addition and can be influenced by the steric bulk of the boron ligands, the carbonyl substrate, and the base used. wikipedia.org For instance, the reaction of propionate (B1217596) esters with dicyclohexylboron triflate (c-Hex₂BOTf) and triethylamine typically yields the corresponding Z-enolate, which leads to anti-aldol products. nih.govtcichemicals.com Conversely, using less bulky boron substituents with a more hindered base can favor the E-enolate and subsequent syn-aldol products. nih.gov The dicyclohexylborinate moiety, due to its significant steric presence, plays a key role in directing the enolization process. core.ac.uk

A study by Sammakia reported the coupling of a dicyclohexylborinate derived from a β-alkoxy methyl ketone with a β-benzyloxy aldehyde, demonstrating the application of these enolates in complex settings. wiley-vch.de Similarly, research on the aldol reactions of methyl ketones has shown that the stereoselectivity is highly dependent on the boron ligands. cam.ac.uknih.gov

Table 1: Selected Data on Boron Enolate Formation and Subsequent Aldol Reaction

| Carbonyl Substrate | Boron Reagent | Base | Major Aldol Product Diastereomer | Reference |

|---|---|---|---|---|

| Propionate Ester | c-Hex₂BOTf | Et₃N | anti | nih.govtcichemicals.com |

| Propionate Ester | Bu₂BOTf | i-Pr₂NEt | syn | nih.gov |

| β-Alkoxy Methyl Ketone | Dicyclohexylborinate | - | anti | wiley-vch.de |

| 3-Pentanone | Dicyclohexylborinate | - | 1,1ʹ-anti-1ʹ,2ʹ-syn | core.ac.uk |

The high degree of stereoselectivity observed in boron-mediated aldol reactions is rationalized by the Zimmerman-Traxler transition state model. harvard.edumasterorganicchemistry.com This model proposes a highly ordered, six-membered chair-like transition state involving the boron enolate and the aldehyde. harvard.edumasterorganicchemistry.comnih.gov In this arrangement, the metal (boron) atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. masterorganicchemistry.com

The stereochemical outcome (syn or anti) is determined by the geometry of the enolate and the steric interactions within the chair-like transition state. harvard.edu To minimize 1,3-diaxial interactions, the substituents on the enolate and the aldehyde preferentially occupy equatorial positions. masterorganicchemistry.com

A Z-enolate places the substituent (R¹) from the carbonyl compound in an axial position, which forces the aldehyde's substituent (R²) into an equatorial position to avoid steric clash. This arrangement leads to the syn-aldol adduct .

An E-enolate allows both the R¹ and R² substituents to occupy equatorial positions, resulting in the more stable transition state and leading to the anti-aldol adduct .

Boron enolates are particularly effective in these reactions because the short B-O and B-C bond lengths create a tight, compact transition state, amplifying the steric interactions and leading to high levels of diastereoselectivity. masterorganicchemistry.com The bulky dicyclohexyl groups of the borinate further enforce a well-defined transition state geometry, enhancing stereocontrol. cam.ac.ukcore.ac.uk Computational models have been developed to predict the stereoselectivity of these reactions by calculating the relative energies of the competing diastereomeric transition states, further validating the Zimmerman-Traxler hypothesis. cam.ac.uk

Role in Asymmetric Hydroboration Processes

Asymmetric hydroboration is a powerful method for installing chirality in molecules by the addition of a B-H bond across a prochiral alkene. nih.govmakingmolecules.com The resulting organoborane can be further transformed, for example, by oxidation to an alcohol, with the new stereocenter preserved. This compound is implicated in this area, particularly in the context of upgrading the optical purity of hydroboration products. acs.orgresearchgate.net

Asymmetric induction in hydroboration can be achieved through two primary strategies: substrate control and reagent control. wikipedia.orgmsu.edu

Substrate-controlled induction relies on a pre-existing chiral center within the alkene substrate to direct the hydroborating agent to one of the two diastereotopic faces of the double bond. mdpi.com The inherent stereochemistry of the molecule dictates the facial selectivity of the borane (B79455) addition. makingmolecules.com

Reagent-controlled induction employs a chiral hydroborating agent to differentiate between the two enantiotopic faces of a prochiral alkene. wikipedia.orgnih.gov The chirality is transferred from the reagent to the substrate during the reaction.

While this compound itself is not a primary asymmetric hydroborating agent, it serves as a derivative of dicyclohexylborane (B74569), which is used in hydroboration. The primary application found in the literature for this compound is in the post-hydroboration purification and enhancement of enantiomeric excess of chiral borinates and boronates produced through these methods. acs.orgresearchgate.net

A key application of this compound is its reaction with bifunctional molecules like amino acids and amino alcohols to form stable, crystalline chelates. acs.orgresearchgate.netresearchgate.net This process is highly valuable for the optical purification of chiral borinic esters obtained from asymmetric hydroboration. acs.orgresearchgate.net

When a chiral borinic ester, such as one produced from an asymmetric hydroboration reaction with an enantiomeric excess (ee) of less than 100%, is treated with a chiral amino alcohol or amino acid, a pair of diastereomeric chelates is formed. acs.orgresearchgate.net These diastereomers often exhibit different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. After crystallization, one diastereomer can be isolated in high purity. Mild acidic hydrolysis of the purified chelate then liberates the desired borinic acid (or its ester) with a significantly upgraded, often near-perfect, enantiomeric purity. acs.org

Steric factors are critical in the formation of these chelates. acs.orgresearchgate.net The reaction involves the formation of a stable five- or six-membered ring containing a dative B-N bond. acs.orgorganic-chemistry.org

Table 2: Examples of Chelate Formation for Optical Upgrading

| Borinic/Boronic Ester (Initial ee) | Chelating Agent | Result | Reference |

|---|---|---|---|

| Methyl isopinocampheyl-exo-norbornylborinate (83% ee) | L-proline | Recrystallization yields product approaching 100% ee | researchgate.net |

| Methyl diisopinocampheylborinate (92% ee) | L-proline | Recrystallization yields product approaching 100% ee | researchgate.net |

| This compound | Various amino alcohols | Forms corresponding crystalline chelates | acs.orgresearchgate.net |

Other Reaction Mechanisms Involving this compound Reactivity

Beyond its well-documented role in aldol reactions and chelation processes, the reactivity of this compound and related dicyclohexylboron species extends to other transformations. The dicyclohexylboron moiety is a versatile functional group in organic synthesis.

The formation of crystalline chelates with amino alcohols is not only a method for purification but also a procedure to facilitate the removal of borinate byproducts from reaction mixtures. acs.org The stability of the B-O and B-N bonds in these chelates makes them useful for protecting or storing borinates. acs.org

Furthermore, dicyclohexylboron reagents can participate in other types of C-C bond-forming reactions. For example, the addition of chiral boron reagents to aldehydes is a known method for asymmetric synthesis. wiley-vch.de The principles of stereocontrol seen in aldol reactions, governed by steric interactions and ordered transition states, are applicable to a broader range of nucleophilic additions involving boron reagents. cam.ac.ukwiley-vch.de The reactivity of the borinate is centered on the Lewis acidity of the boron atom and its ability to form covalent bonds with oxygen and dative bonds with nitrogen, enabling its participation in various catalytic or stoichiometric chemical transformations. acs.orgnih.govyoutube.com

Applications of Methyl Dicyclohexylborinate in Advanced Organic Synthesis

Construction of Complex Carbon-Carbon Bonds

The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of organic synthesis. Dicyclohexylboron-based reagents have proven to be exceptionally effective in this regard, particularly in aldol (B89426) additions and related transformations.

Stereocontrolled Aldol Additions for Polyketide and Related Natural Product Synthesis

Dicyclohexylboron enolates are widely used in stereocontrolled aldol additions, a key reaction for the synthesis of polyketides and other natural products. uninsubria.itpsu.edu The bulky dicyclohexyl groups on the boron atom play a crucial role in influencing the geometry of the enolate and the subsequent transition state of the aldol reaction, leading to high diastereoselectivity. iupac.orgpitt.edu The stereochemical outcome can often be predicted using established models like the Zimmerman-Traxler model, which posits a chair-like six-membered ring transition state. researchgate.net

The reaction of a ketone with dicyclohexylboron chloride or triflate in the presence of a tertiary amine generates a boron enolate. researchgate.netacs.org This enolate then reacts with an aldehyde to form a β-hydroxy ketone, the aldol adduct. The stereochemistry of this adduct is determined by the geometry of the boron enolate (E or Z) and the facial attack of the enolate on the aldehyde. For instance, Z-enolates typically lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. iupac.orgresearchgate.net

In the synthesis of complex natural products, such as the marine-derived discodermolide, boron-mediated anti-aldol additions have been pivotal. pitt.edu For example, the reaction of an (E)-enol dicyclohexylborinate allows for a highly diastereoselective aldol reaction. pitt.edu Similarly, in the total synthesis of the antibiotic oleandomycin (B1677203) and the antitumor agent swinholide A, stereoregulated aldol reactions of chiral enol borinates have been instrumental. psu.edu

The versatility of this methodology is further highlighted in the synthesis of polypropionate segments, where iterative aldol reactions can be employed to build up long carbon chains with multiple contiguous stereocenters. uninsubria.itiupac.org By carefully selecting the chiral ketone, boron reagent, and reaction conditions, chemists can achieve remarkable control over the stereochemical outcome of each aldol coupling. psu.eduiupac.org

Table 1: Examples of Dicyclohexylboron-Mediated Aldol Additions in Natural Product Synthesis

| Natural Product Target | Key Aldol Reaction | Diastereoselectivity | Reference |

|---|---|---|---|

| Discodermolide | (E)-enol dicyclohexylborinate addition | High anti selectivity | pitt.edu |

| Oleandomycin | Iterative syn-aldol reactions | High syn selectivity | psu.edu |

| Swinholide A | Boron-mediated aldol coupling | High diastereoselectivity | psu.edu |

| Denticulatin A and B | Stereoregulated aldol reactions | High diastereoselectivity | psu.edu |

Catalytic Asymmetric Boration Strategies and Derivatives

While stoichiometric boron reagents are highly effective, the development of catalytic asymmetric boration methods is a significant area of research. These methods aim to use a substoichiometric amount of a chiral catalyst to generate enantioenriched organoboron compounds. researchgate.netthieme-connect.de These chiral boronic esters are versatile intermediates that can be converted into a wide array of other functional groups with retention of stereochemistry. thieme-connect.de

Recent advancements have focused on transition metal-catalyzed hydroboration and diboration reactions. nih.govsioc-journal.cn Although direct catalytic asymmetric boration using methyl dicyclohexylborinate itself is not a common strategy, the principles of stereocontrol learned from its use in stoichiometric reactions inform the design of new catalytic systems. For instance, the development of chiral ligands for transition metals like rhodium and copper allows for highly enantioselective hydroboration of alkenes and alkynes. thieme-connect.denih.govunl.edu

Cobalt-catalyzed asymmetric hydroboration of internal alkenes has also emerged as a powerful tool, enabling the synthesis of chiral secondary organoboronates with high enantioselectivity. d-nb.info These catalytic strategies often rely on the design of sophisticated chiral ligands that create a chiral pocket around the metal center, thereby controlling the facial selectivity of the boration reaction. The resulting chiral boronic esters can then be used in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex carbon-carbon bonds.

Formation of Boron-Containing Heterocycles and Modified Borinate Derivatives

This compound and related compounds can serve as precursors for the synthesis of various boron-containing heterocycles and modified borinate derivatives. researchgate.netmdpi.com These compounds are of interest for their potential applications in materials science, medicinal chemistry, and as synthetic intermediates. nih.govmdpi.comnih.gov

One common strategy for forming boron-containing heterocycles involves the reaction of a boronic acid or its ester with a bifunctional molecule containing, for example, two hydroxyl groups, a hydroxyl and an amino group, or two amino groups. mdpi.comscielo.org.mxscielo.org.mx This leads to the formation of a cyclic boronate ester or a related heterocyclic system. While this compound is a borinic ester, its reactivity can be harnessed to create more complex boron-containing structures.

For example, borinic acids can undergo annulation reactions with electron-deficient alkynes to form benzofused azaborinols. mdpi.com The synthesis of BON (boron-oxygen-nitrogen) heterocycles has also gained significant attention due to their hydrolytic and thermal stability. nih.gov These are often formed from the condensation of a boronic acid with a hydroxylamine (B1172632) derivative. nih.gov

Modified borinate derivatives can be prepared through various transformations of the initial borinate. For instance, the cyclohexyl groups can be modified, or the methoxy (B1213986) group can be exchanged for other substituents to tune the reactivity and steric properties of the reagent. The synthesis of borinic acid derivatives can be achieved through the reaction of organometallic reagents with boranes or by the reaction of triarylboranes with bidentate ligands. mdpi.com

Strategies for Enhancing Enantiomeric and Diastereomeric Purity in Reaction Products

Achieving high levels of enantiomeric and diastereomeric purity is a critical goal in asymmetric synthesis. In the context of reactions involving this compound and its analogs, several strategies are employed to maximize stereochemical purity.

One of the most effective strategies is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantioenriched product. In boron-mediated aldol reactions, chiral auxiliaries attached to the ketone or ester starting material can exert powerful stereocontrol, often overriding the inherent facial selectivity of the reactants. tcichemicals.com For example, the use of chiral esters with dicyclohexylboron triflate can lead to highly enantioselective anti-aldol reactions. tcichemicals.com

Double diastereoselection is another powerful strategy where both the enolate and the aldehyde are chiral. acs.orgfigshare.comnih.gov In a "matched" pair, the inherent facial selectivities of the two reactants reinforce each other, leading to a very high diastereoselectivity. acs.orgfigshare.com In a "mismatched" pair, the facial selectivities oppose each other, resulting in lower diastereoselectivity. acs.orgfigshare.com Understanding these effects is crucial for planning synthetic routes to complex molecules with multiple stereocenters. researchgate.netrsc.org

The choice of boron reagent and reaction conditions also plays a significant role. The bulky dicyclohexyl groups of dicyclohexylboron-based reagents are key to achieving high stereoselectivity by creating a well-defined and sterically demanding transition state. iupac.org Furthermore, the geometry of the boron enolate (E or Z) is critical, and this can often be controlled by the choice of base and reaction solvent. researchgate.net

Finally, purification techniques such as recrystallization and chromatography are essential for separating stereoisomers and enhancing the enantiomeric or diastereomeric excess of the final product. In some cases, derivatives of the product can be made to facilitate separation. For instance, the formation of crystalline chelates from borinic esters and α-amino acids has been used to upgrade the optical purity of the boron-containing compounds. researchgate.net

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Key Factor(s) |

|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a reaction's stereochemical outcome. | The structure of the auxiliary and its ability to create a biased transition state. |

| Double Diastereoselection | Both reactants in a reaction are chiral, leading to either matched or mismatched pairings. | The inherent facial selectivities of the enolate and the aldehyde. |

| Reagent Control | The use of bulky and well-defined reagents to enforce a specific transition state geometry. | The steric bulk of the dicyclohexyl groups on the boron reagent. |

| Purification | Separation of stereoisomers after the reaction. | Crystallization of one stereoisomer or chromatographic separation. |

Theoretical and Computational Studies of Methyl Dicyclohexylborinate Reactivity

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in organoboron compounds. udayton.eduresearchgate.net For borinate esters like methyl dicyclohexylborinate, the geometry and electronic nature of the boron center are of primary interest. The boron atom in this compound is tricoordinate, possessing an empty p-orbital, which confers significant Lewis acidity. udayton.edu

The electronic environment of the boron atom is influenced by the inductive and steric effects of its substituents: two cyclohexyl groups and a methoxy (B1213986) group. The cyclohexyl groups are primarily σ-donors, while the methoxy group can exhibit both σ-withdrawing and π-donating effects through its lone pair electrons. Computational studies on similar boronic esters have shown that the geometry around the boron atom is typically trigonal planar, with bond angles close to 120°. udayton.edu

The Lewis acidity of the boron center is a key determinant of the reactivity of this compound. This property can be quantified computationally by calculating the energy of interaction with a Lewis base or by analyzing the electrostatic potential surface. The electron-donating ability of the substituents on the boron atom can modulate its Lewis acidity. udayton.edu In the case of this compound, the two bulky cyclohexyl groups also provide significant steric hindrance around the boron atom, which can influence its ability to form adducts with Lewis bases.

| Property | Typical Computational Finding for Borinate Esters | Inferred Characteristics for this compound |

| Boron Hybridization | sp² | sp² |

| Geometry around Boron | Trigonal Planar | Trigonal Planar |

| Key Electronic Feature | Lewis Acidity (empty p-orbital) | Significant Lewis acidity, modulated by substituents |

| Influence of Alkyl Groups | σ-donation, Steric hindrance | Increased electron density at boron (relative to H), significant steric shielding |

| Influence of Methoxy Group | σ-withdrawing, π-donation | π-donation from oxygen lone pairs can partially offset Lewis acidity |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby providing detailed mechanistic insights. For reactions involving borinate esters, these models can identify transition states, intermediates, and the associated energy barriers.

One of the fundamental reactions of borinate esters is their interaction with nucleophiles, which typically involves the formation of a tetracoordinate boronate complex. The reaction of this compound with a generic nucleophile (Nu⁻) can be computationally modeled to understand the energetics of this process. The initial step would be the attack of the nucleophile on the electrophilic boron center, leading to a tetrahedral intermediate. The stability of this intermediate and the energy barrier to its formation are influenced by both the electronic nature of the nucleophile and the steric bulk of the cyclohexyl groups.

Furthermore, computational studies have been employed to elucidate the mechanisms of more complex transformations, such as cross-coupling reactions where boronic esters are key reagents. While this compound is not a typical substrate for Suzuki-Miyaura coupling due to the presence of two C(sp³)-B bonds, the principles from computational studies on related systems can be applied. For instance, the mechanism of transmetalation, a key step in such couplings, can be modeled to understand the role of the base and the palladium catalyst.

| Reaction Type | General Computational Insights for Borinate Esters | Application to this compound |

| Nucleophilic Addition | Formation of a stable tetracoordinate boronate intermediate. The energy barrier is dependent on the nucleophile's strength and steric factors. | The bulky cyclohexyl groups would likely increase the activation energy for the approach of a nucleophile. |

| Transesterification | Equilibrium process influenced by the relative stability of the starting and ending borinate esters and diols. | The reactivity towards diols would be governed by the thermodynamic stability of the resulting cyclic boronic ester. |

| Hydrolysis | Stepwise mechanism involving the coordination of water, followed by proton transfer and cleavage of the B-O bond. | The steric hindrance from the cyclohexyl groups may provide some kinetic stability against hydrolysis. |

Prediction of Stereochemical Outcomes through Computational Chemistry

Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of asymmetric reactions. In reactions involving chiral borinate esters, computational models can be used to predict which diastereomeric transition state is lower in energy, thus leading to the observed product distribution.

While this compound itself is achiral, it can be used in reactions with chiral substrates or reagents. For example, in the resolution of racemic α-amino acids, this compound reacts to form diastereomeric chelates. Computational modeling of the transition states leading to these diastereomeric products can help in understanding the origin of the stereoselectivity. The non-covalent interactions, such as steric repulsion and hydrogen bonding, within the transition state structures are key to determining the facial selectivity.

For instance, in the reaction of this compound with a chiral amino acid, two diastereomeric transition states can be modeled. The relative energies of these transition states, calculated using high-level quantum chemical methods, can provide a quantitative prediction of the diastereomeric excess (d.e.). These models often reveal subtle conformational preferences of the cyclohexyl groups and the amino acid side chain that dictate the stereochemical outcome.

| Reaction Aspect | Computational Approach | Predicted Influence on this compound Reactions |

| Diastereoselective Chelate Formation | Modeling the transition states for the reaction with a chiral ligand (e.g., an amino acid). | The conformational preferences of the cyclohexyl rings will play a significant role in dictating the stereochemical outcome. |

| Facial Selectivity in Additions | Analysis of the steric and electronic properties of the transition states for the addition of a nucleophile to a prochiral substrate complexed to the borinate. | The bulky dicyclohexylboron moiety would act as a stereodirecting group, with its effectiveness predictable through transition state modeling. |

Analytical Methodologies for the Investigation of Methyl Dicyclohexylborinate Reactions

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are indispensable tools for the real-time analysis of chemical reactions involving methyl dicyclohexylborinate. numberanalytics.com They offer non-invasive ways to track the consumption of reactants and the formation of products and transient intermediates. numberanalytics.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of molecules in solution, making it highly valuable for the mechanistic analysis of reactions involving this compound. Both ¹H and ¹³C NMR are routinely employed to identify reactants, products, and key intermediates. msu.eduorganicchemistrydata.org

In the context of boron-mediated aldol (B89426) reactions, NMR is crucial for determining the stereochemistry of the products. For instance, the coupling constants and chemical shifts observed in the ¹H NMR spectrum can help establish the relative configuration of newly formed stereocenters. msu.educore.ac.uk The analysis of ¹³C NMR spectra provides complementary information about the carbon framework of the molecules. bhu.ac.in

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) experiments, can be used to determine the stereochemistry and conformation of molecules by identifying protons that are close in space. bhu.ac.in For large and complex systems, specialized labeling techniques, such as the specific incorporation of ¹³CH₃ groups, can enhance the resolution and sensitivity of NMR spectra, allowing for the characterization of high-molecular-weight products and intermediates. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Relevant Functional Groups

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Alkyl (CH₃, CH₂, CH) | 0.9 - 1.7 | 5 - 40 |

| Alkenyl (C=CH) | 4.5 - 6.5 | 100 - 150 |

| Aromatic (Ar-H) | 6.5 - 8.5 | 110 - 160 |

| Aldehyde (CHO) | 9.0 - 10.0 | 190 - 200 |

| Ester (COOCH₃) | 3.5 - 4.0 (for OCH₃) | 165 - 175 (for C=O) |

| Hydroxyl (OH) | Variable (1.0 - 5.0) | - |

| Borinate Ester (B-O-R) | Variable | Variable |

Note: Chemical shifts are approximate and can vary depending on the specific molecular environment.

Mass Spectrometry (MS) for Intermediates and Product Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of compounds and to deduce their structures by analyzing their fragmentation patterns. In the study of this compound reactions, MS is employed to identify reaction intermediates and confirm the identity of the final products. nist.gov

Electron ionization (EI) is a common MS technique that can provide a detailed fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared to spectral libraries for compound identification. nist.gov For more fragile molecules or for the analysis of reaction mixtures, softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) are often preferred as they typically result in less fragmentation and a more prominent molecular ion peak.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govcdc.govmdpi.com These methods are particularly useful for analyzing complex reaction mixtures, allowing for the separation and identification of multiple components.

Chromatographic Separations in Synthetic Pathway Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of compounds synthesized in reactions involving this compound. core.ac.uknist.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds and for quantifying the yield of a reaction. core.ac.uknist.gov By selecting an appropriate stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase, components of a mixture can be effectively separated based on their polarity and other physicochemical properties. phenomenex.comatomscientific.com

The purity of a sample is assessed by the presence of a single, sharp peak in the chromatogram, while the presence of multiple peaks indicates impurities. iaea.org The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with known standards. mdpi.com HPLC methods must be validated to ensure they are accurate, precise, and robust for their intended purpose. iaea.org

Table 2: Key Parameters in HPLC Method Development

| Parameter | Description | Importance |

|---|---|---|

| Stationary Phase | The solid support within the column (e.g., silica, C18). | Determines the primary mode of separation (e.g., normal phase, reverse phase). |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. phenomenex.com | Its composition and polarity are adjusted to achieve optimal separation. phenomenex.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects resolution and analysis time. |

| Detector | The device used to detect the separated components (e.g., UV-Vis, MS). | The choice of detector depends on the properties of the analytes. |

| Injection Volume | The amount of sample introduced onto the column. | Must be consistent for quantitative analysis. |

In-Situ Monitoring Techniques for Real-Time Reaction Progress

In-situ monitoring techniques provide real-time data on a chemical reaction as it happens, offering a dynamic view of the process. mt.com This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. mt.comd-nb.info

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for in-situ monitoring. mt.commdpi.com By inserting a probe directly into the reaction vessel, changes in the vibrational spectra of the reacting species can be continuously recorded. spectroscopyonline.com This data can be used to track the concentration of reactants, intermediates, and products over time. d-nb.info For example, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can be monitored to determine the reaction's endpoint.

Chemometric methods, such as partial least squares (PLS) regression, can be applied to the spectral data to build quantitative models that correlate the spectral changes with the concentrations of the various components in the reaction mixture. d-nb.info This approach enables precise control over the reaction and can facilitate process optimization and scale-up. mt.com

Future Research Trajectories for Methyl Dicyclohexylborinate in Chemical Synthesis

Exploration of Novel Catalytic Roles and Methodologies

The primary application of methyl dicyclohexylborinate has been as a reagent for generating specific enol borinates, particularly in diastereoselective aldol (B89426) reactions. wiley-vch.de However, the boron center's Lewis acidity and its capacity for dynamic covalent interactions suggest a broader catalytic potential that is yet to be fully explored.

Future research should venture beyond stoichiometric applications to uncover new catalytic roles. One promising avenue is the development of chiral variants of dicyclohexylborinate systems for asymmetric catalysis. While chiral auxiliaries have been used in conjunction with borinates, the direct incorporation of chirality into the dicyclohexylboron framework could lead to novel, highly effective asymmetric catalysts for a range of transformations, including Diels-Alder reactions, Mukaiyama aldol reactions, and other carbon-carbon bond-forming reactions.

Furthermore, this compound is known to react with α-amino acids to form crystalline chelate compounds. researchgate.netresearchgate.net This property has been used to upgrade the optical purity of chiral intermediates. researchgate.netresearchgate.net This methodology could be expanded into a more general catalytic approach for the resolution of racemic mixtures or for the enantioselective recognition and transformation of substrates containing suitable functional groups.

Research efforts could also focus on leveraging the dicyclohexylborinate moiety in frustrated Lewis pair (FLP) chemistry. The steric bulk of the dicyclohexyl groups could be exploited to create highly reactive FLPs capable of activating small molecules like H₂, CO₂, and olefins for novel catalytic transformations.

A summary of representative substrate-controlled aldol reactions involving dicyclohexylborinates is presented below, indicating the high levels of stereocontrol that form the basis for its utility.

| Aldehyde | Ketone/Thioester | Boron Reagent | Diastereoselectivity | Yield (%) |

| β-benzyloxy aldehyde | β-alkoxy methyl ketone | Dicyclohexylboron Triflate | >95:5 (anti) | 85 |

| Isobutyraldehyde | Silyl enol ether | BF₃ (catalyst) | >95:5 | Low |

| Various aldehydes | Thioester derivative | Dicyclohexylboron Triflate | >95:5 (syn) | >80 |

This table presents a compilation of data from representative studies to illustrate the typical performance of dicyclohexylborinate-mediated aldol reactions. wiley-vch.de

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The landscape of chemical synthesis is being revolutionized by continuous flow chemistry and automated synthesis platforms, which offer enhanced safety, efficiency, and scalability compared to traditional batch processes. mt.comseqens.comnih.gov Integrating this compound and its associated reactions into these modern platforms is a critical direction for future research.

Continuous flow chemistry runs reactions in continuously flowing streams through tubes or microreactors, providing superior control over reaction parameters like temperature, pressure, and mixing. mt.comseqens.com This is particularly advantageous for highly exothermic or fast reactions, which are common in organoboron chemistry. The in situ generation of reactive intermediates, such as the (E)-enol dicyclohexylborinate, can be achieved with high precision in a flow reactor, minimizing decomposition and side reactions. uninsubria.it This approach improves safety and can lead to higher yields and purities. wiley.com

Comparative Advantages of Flow Chemistry for Borinate Reactions:

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, risk of hotspots | Excellent, high surface-to-volume ratio seqens.com |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volumes mt.com |

| Scalability | Complex, non-linear | Linear and predictable scale-up beilstein-journals.org |

| Reaction Time | Often hours | Can be reduced to minutes seqens.com |

| Intermediate Handling | Isolation often required | In-line generation and telescoping possible beilstein-journals.org |

Automated synthesis platforms, which combine robotics with software control, can execute complex, multi-step synthetic sequences with minimal human intervention. nih.govmt.com Developing standardized protocols for this compound-mediated reactions would enable their incorporation into automated workflows. This would accelerate the discovery of new molecules by allowing for the rapid synthesis and screening of compound libraries. For example, an automated platform could systematically vary aldehydes, ketones, and reaction conditions in aldol reactions to optimize stereoselectivity or explore the substrate scope efficiently.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are central to modern chemical research. wikipedia.orgepa.gov Future work on this compound must prioritize the development of more sustainable and environmentally benign protocols.

A key focus will be on solvent selection. Many current procedures for borinate reactions use solvents like dichloromethane (B109758) or toluene, which have significant environmental and health concerns. Research should target the replacement of these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents. nih.govwhiterose.ac.uk The development of protocols in aqueous media or under solvent-free conditions, perhaps utilizing sonochemical or mechanochemical techniques, would represent a major advance. mdpi.com

Another critical aspect is improving the atom economy of reactions involving this compound. wikipedia.org This requires moving from stoichiometric use of the boron reagent to catalytic systems. Developing a true catalytic cycle where the dicyclohexylboron species is regenerated and reused would drastically reduce waste. This could involve the use of a terminal reductant or oxidant to close the catalytic loop, depending on the specific transformation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl dicyclohexylborinate, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound (CAS 32705-46-7) is typically synthesized via boron esterification reactions under anhydrous conditions. A detailed protocol includes:

- Use of Schlenk-line techniques to exclude moisture .

- Stoichiometric control of dicyclohexylborane and methanol in inert solvents (e.g., THF or hexane).

- Characterization via NMR to confirm borinate formation (expected peak: δ 25–30 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) or / NMR to detect residual solvents/byproducts .

- Stability : Thermogravimetric analysis (TGA) to assess decomposition under varying temperatures. Monitor boron-oxygen bond integrity via FT-IR (peaks at 1350–1450 cm) .

- Advanced Note : For long-term stability studies, combine accelerated aging tests with periodic NMR analysis to track hydrolytic degradation .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound-derived intermediates be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents. Systematically test solvent dielectric constants .

- Catalytic Impurities : Trace metals in reagents (e.g., from borane precursors) can alter reaction pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for contaminants .

- Case Study : A 2024 study found that yields varied by 15–20% due to undetected moisture in dicyclohexylborane; replicate experiments under rigorously dry conditions resolved inconsistencies .

Q. What strategies optimize this compound’s role in asymmetric catalysis, particularly for sterically hindered substrates?

- Methodological Answer :

- Ligand Design : Pair this compound with chiral phosphine ligands to enhance enantioselectivity. For example, BINAP ligands improved selectivity in α-ketone reductions by 30% in recent trials .

- Steric Mapping : Computational modeling (DFT) predicts steric clashes between the dicyclohexyl groups and substrates. Adjust boron coordination geometry using substituents like methyl vs. tert-butyl .

- Experimental Validation : Use kinetic studies (e.g., Eyring plots) to correlate steric bulk with reaction rates. Publish full crystallographic data for boron-centered intermediates to guide rational design .

Data Analysis and Reporting

Q. How should researchers address conflicting spectral data when reporting new this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR with X-ray crystallography to resolve ambiguities in boron coordination geometry. For example, a 2024 study corrected misassigned peaks by reconciling NMR shifts with crystal structures .

- Transparency : Disclose all raw data (e.g., NMR integrations, HRMS spectra) in supplementary files. Use standardized formats (e.g., CIF files for crystallography) to ensure peer validation .

Q. What are the best practices for documenting this compound’s physicochemical properties in publications?

- Methodological Answer :

- Required Data : Include density (0.88 g/cm), boiling point (279.1°C), and vapor pressure (0.00696 mmHg at 25°C) in tabular form .

- Advanced Metrics : For catalytic studies, report turnover numbers (TON) and frequencies (TOF) normalized to boron content. Use Arrhenius plots to contextualize temperature-dependent reactivity .

Experimental Design

Q. How to design a robust study investigating this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Compare reactivity with analogous boronates (e.g., pinacol boronate) to isolate steric/electronic effects.

- In Situ Monitoring : Use Raman spectroscopy to track boron-C bond cleavage kinetics during catalysis .

- Statistical Rigor : Employ a factorial design (e.g., 2 matrix) to test variables like solvent, temperature, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.